molecular formula C16H21ClN2O2S B3813349 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide

3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide

Cat. No. B3813349
M. Wt: 340.9 g/mol
InChI Key: YJGDFLRTSPMQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTTP and is primarily used in the field of neuroscience research. CTTP is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids in the brain.

Mechanism of Action

CTTP is a potent and selective inhibitor of the 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide enzyme, which is responsible for the degradation of endocannabinoids in the brain. By inhibiting 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide, CTTP increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the brain. This binding leads to the modulation of various physiological processes, including pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTTP are primarily mediated by the modulation of endocannabinoid signaling in the brain. CTTP has been shown to increase the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of various physiological processes. These processes include the regulation of pain, anxiety, inflammation, and other neurological functions.

Advantages and Limitations for Lab Experiments

The advantages of using CTTP in lab experiments include its potency and selectivity as an 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide inhibitor, its ability to modulate endocannabinoid signaling, and its potential therapeutic applications. However, the limitations of using CTTP in lab experiments include its complex synthesis process, the potential for off-target effects, and the need for expertise in organic chemistry.

Future Directions

There are several potential future directions for research on CTTP, including the development of more potent and selective 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide inhibitors, the investigation of the therapeutic potential of CTTP in various neurological conditions, and the exploration of the role of endocannabinoid signaling in other physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTTP and its potential limitations in lab experiments.

Scientific Research Applications

CTTP has been extensively used in neuroscience research to study the endocannabinoid system and its role in various physiological and pathological conditions. The 3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide enzyme plays a critical role in the regulation of endocannabinoid signaling, and the inhibition of this enzyme by CTTP has been shown to modulate endocannabinoid levels in the brain. This modulation has been linked to several potential therapeutic applications, including the treatment of anxiety, depression, and pain.

properties

IUPAC Name

3-[1-(3-chlorothiophene-2-carbonyl)piperidin-3-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-13-7-9-22-15(13)16(21)19-8-1-2-11(10-19)3-6-14(20)18-12-4-5-12/h7,9,11-12H,1-6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGDFLRTSPMQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CS2)Cl)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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